![molecular formula C9H8N2O2 B3101526 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 139452-21-4](/img/structure/B3101526.png)
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular weight of 176.17 . Its IUPAC name is 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is1S/C9H8N2O2/c1-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13)
. This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a solid substance . It has a molecular weight of 176.17 . The storage temperature is ambient .Scientific Research Applications
Affinity for Adenosine Receptors
A study by Manetti et al. (2005) involved synthesizing and evaluating a series of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters for their binding affinity at various adenosine receptors. Some compounds showed high affinity and selectivity toward the A1 receptor subtype, indicating potential in adenosine receptor-related research and applications (Manetti et al., 2005).
Xanthine and Isoguanine Analogs
Schneller and Moore (1978) synthesized analogs of xanthine and isoguanine from ethyl 5-amino-1-methylpyrazole-4-carboxylate. These compounds, derived from the pyrazolo[3,4-b]pyridine class, are significant in studying nucleic acid bases and their analogs (Schneller & Moore, 1978).
Analgesic Properties
Gaston et al. (1996) explored the synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives. This research highlights the potential of these compounds in developing new analgesics (Gaston et al., 1996).
Benzodiazepine Receptor Ligands
Bruni et al. (1994) researched the reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines, leading to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds were examined as potential benzodiazepine receptor ligands, highlighting their significance in neuropsychopharmacological research (Bruni et al., 1994).
Fluorination for Chemical Modification
Alieva and Vorob’ev (2020) conducted a study on the reaction of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids with a fluorinating reagent, leading to the synthesis of fluorinated pyrazolo[1,5-a]pyridines. This research is pivotal for the development of fluorinated compounds in medicinal chemistry (Alieva & Vorob’ev, 2020).
Synthesis of Polyfunctionally Substituted Compounds
Aly (2006) explored the synthesis of various polyfunctionally substituted pyrazolo[3,4-b][1,8]naphthyridines and other complex molecules. This research is significant for the synthesis of diverse and functionally rich heterocyclic compounds (Aly, 2006).
Safety and Hazards
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .
Mechanism of Action
Target of Action
The primary targets of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid’s action are currently unknown . As research continues, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid interacts with its targets and exerts its effects . .
properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHHZABNTXETHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C(=O)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231826 | |
Record name | 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
139452-21-4 | |
Record name | 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139452-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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